Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a chloro-substituted methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with thiourea under acidic conditions.
The next step involves the introduction of the 5-chloro-2-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the amino group of the thiazole ring attacks the chloro-substituted methoxybenzene.
Finally, the ethyl ester group is introduced through esterification, typically using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole ring and the chloro-substituted methoxyphenyl group are likely involved in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate can be compared to other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of pharmaceuticals.
5-Chloro-2-methoxybenzamide: A compound with a similar aromatic substitution pattern.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-13(18)7-10-8-21-14(16-10)17-11-6-9(15)4-5-12(11)19-2/h4-6,8H,3,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYJYSHROEGOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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